Losmapimod

Catalog No.
S533590
CAS No.
585543-15-3
M.F
C22H26FN3O2
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Losmapimod

CAS Number

585543-15-3

Product Name

Losmapimod

IUPAC Name

6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide

Molecular Formula

C22H26FN3O2

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C22H26FN3O2/c1-13-17(9-15(10-18(13)23)21(28)26-16-6-7-16)19-8-5-14(11-24-19)20(27)25-12-22(2,3)4/h5,8-11,16H,6-7,12H2,1-4H3,(H,25,27)(H,26,28)

InChI Key

KKYABQBFGDZVNQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

6-(5-((cyclopropylamino)carbonyl)-3-fluoro-2-methylphenyl)-N-(2,2-dimethylprpyl)-3-pyridinecarboxamide, GSK-AHAB, GW856553, losmapimod

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C

The exact mass of the compound Losmapimod is 383.20091 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. It belongs to the ontological category of phenylpyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Losmapimod (GW856553X) is an orally bioavailable, ATP-competitive inhibitor of p38α and p38β mitogen-activated protein kinases (MAPKs) with a pKi of 8.1 and 7.6, respectively . Originally developed for cardiovascular and inflammatory indications, it has become a critical procurement choice for neuromuscular disease research due to its validated ability to downregulate aberrant DUX4 expression in Facioscapulohumeral muscular dystrophy (FSHD) models [1]. Unlike early-generation tool compounds, Losmapimod offers a clinically characterized pharmacokinetic profile, making it a highly validated benchmark material for transitioning in vitro target validation assays into in vivo efficacy and safety models [2].

Generic substitution with older p38 inhibitors like SB203580 or BIRB-796 frequently compromises assay reproducibility and pathway specificity. SB203580, while a common laboratory standard, exhibits significant off-target inhibition of PKB/Akt phosphorylation at low micromolar concentrations (IC50 3-5 μM) and induces distinct mitophagy pathways, confounding the interpretation of cell survival assays . Conversely, BIRB-796 is a Type II allosteric inhibitor that binds the DFG-out conformation, altering kinase kinetics differently than Losmapimod’s Type I competitive binding . For procurement focused on precise DUX4 repression or translational oncology, Losmapimod provides strict p38α/β selectivity without the off-target kinase cross-talk that necessitates complex control experiments when using legacy analogs[1].

Kinase Selectivity and Avoidance of Off-Target PKB Inhibition

Losmapimod demonstrates high affinity for p38α (pKi 8.1) and p38β (pKi 7.6) while maintaining strict selectivity against other kinase families. In contrast, the widely used comparator SB203580 blocks PKB phosphorylation with an IC50 of 3-5 μM and exhibits reduced selectivity windows against SAPK3/4 . This quantitative advantage ensures that Losmapimod-treated cellular models reflect true p38-dependent phenotypes without the Akt/PKB pathway interference common to first-generation tools.

Evidence DimensionOff-target PKB phosphorylation inhibition
Target Compound DataLosmapimod: Selective for p38α/β (pKi 8.1/7.6) with no reported PKB interference at standard working concentrations.
Comparator Or BaselineSB203580: Inhibits PKB phosphorylation (IC50 3-5 μM).
Quantified DifferenceLosmapimod eliminates the low-micromolar off-target PKB inhibition inherent to SB203580.
ConditionsCell-free and cell-based kinase selectivity panels.

Buyers procuring inhibitors for precise signal transduction mapping must choose Losmapimod to prevent false positives caused by unintended Akt/PKB pathway suppression.

Quantitative DUX4 Repression in FSHD Patient-Derived Myotubes

In primary myotubes derived from FSHD1 and FSHD2 patients, Losmapimod selectively reduces aberrant DUX4-driven gene expression and prevents myofiber death[1]. RNA-seq and immunocytochemistry confirm that Losmapimod achieves this without negatively impacting the myogenic differentiation index, whereas non-specific pathway inhibition can disrupt normal muscle formation [2]. This establishes Losmapimod as a mandatory positive control for FSHD therapeutic screening [3].

Evidence DimensionDUX4-driven gene expression and cell survival
Target Compound DataLosmapimod: ~90% of differentially expressed genes are DUX4 targets; prevents cell death across all tested FSHD genotypes.
Comparator Or BaselineVehicle/Baseline: Unchecked DUX4 activation leading to complete myofiber death.
Quantified DifferenceLosmapimod rescues myotube viability and represses DUX4 without altering the myogenic differentiation index.
ConditionsIn vitro FSHD1 and FSHD2 patient-derived myotube cultures.

Procurement for neuromuscular disease research requires a validated, non-toxic DUX4 repressor, making Losmapimod the clinically advanced choice for this specific assay architecture.

Synergistic Reversal of Tyrosine Kinase Inhibitor Resistance

In Gefitinib-resistant non-small cell lung cancer (NSCLC) models (HCC827GR and H1975), Losmapimod synergistically inhibits cell proliferation by preventing YAP-MKK3/6-p38-mediated tetraploidization[1]. Co-treatment of Gefitinib and Losmapimod yielded a synergistic Combination Index (CI) of 0.14 to 0.22, significantly outperforming additive baselines[1]. While older inhibitors like SB203580 can also block tetraploidy, Losmapimod provides a clinical-stage safety profile for translating these combination strategies into in vivo xenograft models[1].

Evidence DimensionSynergistic inhibition of resistant cell proliferation (Combination Index)
Target Compound DataLosmapimod + Gefitinib: CI = 0.14 (HCC827GR) and 0.22 (H1975).
Comparator Or BaselineAdditive effect baseline (CI = 1.0); SB203580 (lacks advanced clinical translation profile).
Quantified DifferenceLosmapimod provides measurable synergy (CI < 0.3) in overcoming Gefitinib resistance via p38α blockade.
ConditionsGefitinib-resistant NSCLC cell lines treated for 72h; analyzed via MTT assay and ModFit LT V4.0.

For industrial oncology screening, Losmapimod provides a translatable, highly synergistic combination partner for reversing TKI resistance, minimizing the toxicity risks of older tool compounds.

In Vivo Formulation Compatibility and Oral Dosing Suitability

Losmapimod was engineered for oral bioavailability and sustained in vivo target engagement, successfully completing multiple clinical trials [1]. In preclinical models, such as spontaneously hypertensive stroke-prone rats, chronic oral administration (~12 mg/kg) is easily achieved . Furthermore, it can be formulated as a homogeneous suspension in CMC-Na (≥5 mg/mL) for standard oral gavage workflows, avoiding the complex solvent mixtures required for early-stage tool compounds .

Evidence DimensionFormulation processability and in vivo administration
Target Compound DataLosmapimod: Orally active, easily suspended in CMC-Na at ≥5 mg/mL for in vivo dosing.
Comparator Or BaselineLegacy tool compounds: Often require complex solvent mixtures (e.g., high DMSO/PEG) or intraperitoneal injection due to poor oral PK.
Quantified DifferenceLosmapimod enables simple oral dosing formulations (CMC-Na) while maintaining systemic efficacy.
ConditionsIn vivo oral administration in rat models (e.g., SHR-SP).

Procurement teams supporting in vivo pharmacology should select Losmapimod to reduce formulation complexity and ensure reliable oral dosing without the solvent toxicity associated with older inhibitors.

FSHD Disease Modeling and DUX4 Repression Screening

Due to its validated ability to selectively reduce DUX4 expression without impairing myogenesis, Losmapimod is the standard positive control for high-throughput screening and phenotypic assays utilizing FSHD patient-derived myotubes [1].

Translational Oncology and TKI Resistance Reversal

Losmapimod is a validated p38α/β inhibitor for in vivo xenograft models investigating the reversal of Gefitinib resistance in NSCLC, offering a highly synergistic combination profile (CI < 0.3) [2].

Precision Kinase Pathway Deconvolution

In complex cellular assays where Akt/PKB cross-talk must be avoided, Losmapimod replaces first-generation inhibitors like SB203580, ensuring that observed changes in apoptosis or autophagy are strictly p38α/β-dependent .

In Vivo Cardiovascular and Inflammatory Pharmacology

Supported by its straightforward CMC-Na formulation compatibility, Losmapimod is utilized for chronic dosing studies in rodent models of hypertension, endothelial dysfunction, and acute myeloid leukemia inflammation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

383.20090524 Da

Monoisotopic Mass

383.20090524 Da

Heavy Atom Count

28

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F2DQF16BXE

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
P38 [HSA:1432 5600 5603 6300] [KO:K04441]

Pictograms

Health Hazard

Health Hazard

Other CAS

585543-15-3

Wikipedia

Losmapimod

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Yang S, Beerahee M. Losmapimod concentration-QT relationship in healthy volunteers: meta-analysis of data from six clinical trials. Eur J Clin Pharmacol. 2013 Jun;69(6):1261-7. doi: 10.1007/s00228-012-1469-1. Epub 2013 Jan 17. PubMed PMID: 23325437.
2: Yang S, Lukey P, Beerahee M, Hoke F. Population pharmacokinetics of losmapimod in healthy subjects and patients with rheumatoid arthritis and chronic obstructive pulmonary diseases. Clin Pharmacokinet. 2013 Mar;52(3):187-98. doi: 10.1007/s40262-012-0025-6. PubMed PMID: 23254770.
3: Dewenter M, Vettel C, El-Armouche A. [Losmapimod: a novel drug against cardiovascular diseases?]. Dtsch Med Wochenschr. 2013 Jan;138(1-2):39-42. doi: 10.1055/s-0032-1327368. Epub 2012 Dec 18. Review. German. PubMed PMID: 23250695.
4: Ostenfeld T, Krishen A, Lai RY, Bullman J, Baines AJ, Green J, Anand P, Kelly M. Analgesic efficacy and safety of the novel p38 MAP kinase inhibitor, losmapimod, in patients with neuropathic pain following peripheral nerve injury: a double-blind, placebo-controlled study. Eur J Pain. 2013 Jul;17(6):844-57. doi: 10.1002/j.1532-2149.2012.00256.x. Epub 2012 Dec 14. PubMed PMID: 23239139.
5: Barbour AM, Sarov-Blat L, Cai G, Fossler MJ, Sprecher DL, Graggaber J, McGeoch AT, Maison J, Cheriyan J. Safety, tolerability, pharmacokinetics and pharmacodynamics of losmapimod following a single intravenous or oral dose in healthy volunteers. Br J Clin Pharmacol. 2013 Jul;76(1):99-106. doi: 10.1111/bcp.12063. PubMed PMID: 23215699; PubMed Central PMCID: PMC3703232.
6: Melloni C, Sprecher DL, Sarov-Blat L, Patel MR, Heitner JF, Hamm CW, Aylward P, Tanguay JF, DeWinter RJ, Marber MS, Lerman A, Hasselblad V, Granger CB, Newby LK. The study of LoSmapimod treatment on inflammation and InfarCtSizE (SOLSTICE): design and rationale. Am Heart J. 2012 Nov;164(5):646-653.e3. doi: 10.1016/j.ahj.2012.07.030. Epub 2012 Oct 16. PubMed PMID: 23137494.
7: Elkhawad M, Rudd JH, Sarov-Blat L, Cai G, Wells R, Davies LC, Collier DJ, Marber MS, Choudhury RP, Fayad ZA, Tawakol A, Gleeson FV, Lepore JJ, Davis B, Willette RN, Wilkinson IB, Sprecher DL, Cheriyan J. Effects of p38 mitogen-activated protein kinase inhibition on vascular and systemic inflammation in patients with atherosclerosis. JACC Cardiovasc Imaging. 2012 Sep;5(9):911-22. doi: 10.1016/j.jcmg.2012.02.016. PubMed PMID: 22974804.
8: Lomas DA, Lipson DA, Miller BE, Willits L, Keene O, Barnacle H, Barnes NC, Tal-Singer R; Losmapimod Study Investigators. An oral inhibitor of p38 MAP kinase reduces plasma fibrinogen in patients with chronic obstructive pulmonary disease. J Clin Pharmacol. 2012 Mar;52(3):416-24. doi: 10.1177/0091270010397050. Epub 2011 Nov 16. PubMed PMID: 22090363.
9: Cheriyan J, Webb AJ, Sarov-Blat L, Elkhawad M, Wallace SM, Mäki-Petäjä KM, Collier DJ, Morgan J, Fang Z, Willette RN, Lepore JJ, Cockcroft JR, Sprecher DL, Wilkinson IB. Inhibition of p38 mitogen-activated protein kinase improves nitric oxide-mediated vasodilatation and reduces inflammation in hypercholesterolemia. Circulation. 2011 Feb 8;123(5):515-23. doi: 10.1161/CIRCULATIONAHA.110.971986. Epub 2011 Jan 24. PubMed PMID: 21262998.
10: Welchman R. Advances and Progress in Drug Design - SMi's ninth annual meeting. IDrugs. 2010 Apr;13(4):239-42. PubMed PMID: 20373252.
11: Willette RN, Eybye ME, Olzinski AR, Behm DJ, Aiyar N, Maniscalco K, Bentley RG, Coatney RW, Zhao S, Westfall TD, Doe CP. Differential effects of p38 mitogen-activated protein kinase and cyclooxygenase 2 inhibitors in a model of cardiovascular disease. J Pharmacol Exp Ther. 2009 Sep;330(3):964-70. doi: 10.1124/jpet.109.154443. Epub 2009 Jun 25. PubMed PMID: 19556450.

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